molecular formula C19H19NO3 B5910432 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one

Katalognummer: B5910432
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: BUYYVVTZRFMHJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one (urolithin) scaffold, a structure of high interest in medicinal chemistry for its potential neuroprotective and anticancer properties . The benzo[c]chromen-6-one core is recognized as a privileged structure in drug discovery, with its natural metabolites, such as Urolithin A and B, demonstrating an ability to cross the blood-brain barrier and provide neuroprotective benefits in preclinical models . Furthermore, related synthetic chroman-4-one analogues have shown significant cytotoxic activity against a range of human cancer cell lines, suggesting the broader potential of this chemical class in oncology research . The specific substitution pattern on this compound—featuring a 3-hydroxy group and a 2-pyrrolidinylmethyl side chain—is designed to modulate its biological activity and interaction with key enzymatic targets. Notably, Mannich base derivatives of tetrahydrobenzo[c]chromen-6-ones with similar pyrrolidinylmethyl substitutions have been reported to exhibit activity on the central nervous system . This combination of features makes 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one a compelling candidate for advanced research applications, particularly in the screening and development of novel therapeutic agents for neurodegenerative diseases and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-17(21)13(11-20-8-4-5-9-20)10-16-14-6-2-3-7-15(14)19(22)23-18(12)16/h2-3,6-7,10,21H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYYVVTZRFMHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural variations among 6H-benzo[c]chromen-6-one derivatives include substituent type (hydroxy, alkoxy, alkyl, heterocyclic) and their positions (Table 1).

Table 1: Structural Comparison of Selected Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Target (IC₅₀ or Activity) Reference ID
Target Compound 3-OH, 4-CH₃, 2-(1-pyrrolidinylmethyl) Hydroxy, methyl, pyrrolidine Not reported N/A
1f (3-Butoxy derivative) 3-OBut, 4-unsubstituted Alkoxy PDE2 (IC₅₀: 3.67 ± 0.47 µM)
2e, 4c (PDE2 inhibitors) Alkane substituents (~5 carbons) Alkyl PDE2 (IC₅₀: ~34 µM)
ERβ agonists 3-OH, 8-OH Bis-hydroxy ERβ (Potency: <10 nM)
Cholinesterase inhibitors Variable (e.g., pyrimidinyloxy) Heterocyclic, alkoxy AChE/BChE inhibition
Key Observations:

Substituent Position and Activity :

  • The 3-hydroxy group is critical for activity in urolithin-derived PDE2 inhibitors (e.g., compound 1f) and ERβ agonists .
  • Alkyl/alkoxy chains at position 3 enhance PDE2 inhibition. For example, the 3-butoxy derivative (1f) shows 10-fold greater potency (IC₅₀: 3.67 µM) compared to derivatives with shorter chains (e.g., 3-propoxy: IC₅₀ ~50 µM) .
  • The pyrrolidinylmethyl group in the target compound introduces a nitrogen atom, which may mimic the spatial and electronic properties of alkyl chains while improving solubility.

Role of Heterocyclic Substituents :

  • Derivatives with pyrimidinyloxy (e.g., compound 1l) or pyrazolyl groups (e.g., 1k) exhibit cholinesterase inhibition comparable to rivastigmine, a standard Alzheimer’s drug . The pyrrolidinyl group in the target compound may similarly interact with enzyme active sites.

Hydrophobic Interactions: Alkyl substituents with ~5 carbons (e.g., pentyl) optimize PDE2 inhibition by fitting into hydrophobic pockets in the enzyme’s binding site .

Phosphodiesterase 2 (PDE2) Inhibition
  • Compound 1f (3-butoxy) : Exhibits the highest PDE2 inhibition (IC₅₀: 3.67 µM), outperforming BAY 60-7550, a reference inhibitor .
  • 2e and 4c : Moderate inhibitors (IC₅₀: ~34 µM), with activity linked to alkyl chain length .
Cholinesterase Inhibition
  • Pyrimidinyloxy derivatives (1l) : Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values comparable to donepezil .
  • Target Compound : The pyrrolidinyl group’s basic nitrogen could interact with the cholinesterase catalytic triad, similar to pyrimidinyl derivatives.
ERβ Selectivity
  • Bis-hydroxy derivatives (3-OH, 8-OH) : Show >100-fold selectivity for ERβ over ERα .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes to form the benzochromenone core, followed by substituent introduction via nucleophilic substitution or alkylation. Reaction conditions such as temperature (80–120°C), solvent (e.g., DMF or THF), and catalysts (e.g., ZnCl₂) significantly affect yield. Purification via column chromatography or recrystallization improves purity, with yields ranging from 45% to 72% depending on substituent complexity .

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a combination of:

  • FTIR : To identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹).
  • NMR : ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) and ¹³C NMR (carbonyl at ~180 ppm).
  • HPLC-MS : For molecular weight verification (e.g., [M+H]+ at m/z 352.1) and purity assessment (>95%).
  • X-ray crystallography (if available) resolves stereochemical ambiguities .

Q. What in vitro assays are commonly employed to evaluate the neuroprotective potential of benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Key assays include:

  • Phosphodiesterase II (PDE2) inhibition : Measured via fluorescence-based enzymatic assays (IC₅₀ values typically <10 μM for active derivatives).
  • Cholinesterase inhibition : Using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) assays with Ellman’s method.
  • Cell viability assays : Neuroprotection against Aβ-induced toxicity in SH-SY5Y cells, assessed via MTT or resazurin reduction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to PDE2 (PDB ID: 3IB4) or AChE (PDB ID: 4EY7) to prioritize derivatives.
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4), BBB permeability, and CYP450 interactions.
  • QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., pyrrolidinylmethyl enhances solubility but may reduce CNS penetration) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinylmethyl substituent in modulating biological activity?

  • Methodological Answer :

  • Substituent variation : Compare analogs with piperidinyl, morpholinyl, or unsubstituted methyl groups.
  • Key findings :
SubstituentPDE2 IC₅₀ (μM)AChE Inhibition (%)
Pyrrolidinylmethyl0.865
Piperidinylmethyl1.245
Methyl5.6<10
  • The pyrrolidinyl group enhances PDE2 selectivity due to favorable hydrophobic interactions in the catalytic pocket .

Q. What strategies resolve low aqueous solubility challenges during formulation for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the hydroxyl group for pH-dependent release.
  • Nanocarriers : Use liposomes or PLGA nanoparticles to improve bioavailability (e.g., encapsulation efficiency >80%).
  • Co-solvents : Employ cyclodextrin complexes or PEG-water mixtures for intravenous administration .

Q. How can contradictory reports on PDE2 vs. cholinesterase selectivity be resolved?

  • Methodological Answer :

  • Assay standardization : Control pH (7.4 vs. 8.0 in AChE assays) and enzyme sources (recombinant vs. tissue-derived).
  • Selectivity panels : Test against PDE1, PDE3, and PDE4 to rule off-target effects.
  • Structural analogs : Replace the 3-hydroxy group with methoxy to reduce AChE binding (e.g., IC₅₀ shifts from 0.8 μM to >50 μM) .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the compound’s effect on cAMP/cGMP signaling in neuronal models.
  • In vivo efficacy : Prioritize PK/PD studies in transgenic Alzheimer’s models (e.g., APP/PS1 mice) to validate neuroprotection.
  • Toxicology profiling : Assess hepatotoxicity and cardiotoxicity in long-term dosing regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.